1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one
Description
This compound features a pyrrole core substituted at the 1-position with a 4-tert-butylphenyl group and at the 3-position with a 2-chloroethanone moiety. The tert-butyl group introduces steric bulk, which may influence binding to biological targets such as deubiquitinating enzymes (DUBs) like USP12.
Properties
IUPAC Name |
1-[1-(4-tert-butylphenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-10-16(17(21)11-19)13(2)20(12)15-8-6-14(7-9-15)18(3,4)5/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDOSFCPYQYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves several steps. One common method includes the reaction of tert-butylbenzene with anhydrous aluminum trichloride and petroleum ether . The reaction mixture is stirred at 20°C while propionyl chloride is added dropwise over 2-2.5 hours. After the addition is complete, the reaction continues for an additional hour. The mixture is then poured into ice water, and the organic layer is separated and washed with water. The product is purified by distillation under reduced pressure .
Chemical Reactions Analysis
1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound is widely used in scientific research, particularly in the field of proteomics . It serves as a reagent in various biochemical assays and is used to study protein interactions and functions. Additionally, it has applications in organic synthesis, where it is used as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The following table highlights structural variations among related compounds:
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one, also known as a pyrrole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrole ring and a chloroethanone moiety. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C18H22ClNO
- Molecular Weight : 303.83 g/mol
- CAS Number : 923854-43-7
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit effects on cell proliferation, apoptosis, and metabolic pathways.
Anticancer Activity
Recent studies have shown that pyrrole derivatives can inhibit cancer cell proliferation. For instance, compounds analogous to this compound have demonstrated:
- Inhibition of Wnt Signaling Pathway : This pathway is crucial in regulating cell growth and differentiation. Inhibitors of this pathway have potential applications in colorectal cancer treatment .
- Cell Viability Studies : In vitro studies indicate that the compound can suppress cell viability in various cancer cell lines, enhancing the understanding of its potential as an anticancer agent .
Metabolic Effects
The compound has been observed to influence metabolic processes within cells:
- Increased ATP Production : Similar compounds have been reported to enhance intracellular ATP levels, suggesting a role in energy metabolism during monoclonal antibody production .
- Glucose Uptake : The enhancement of glucose uptake in treated cells indicates a shift towards increased metabolic activity, which can be beneficial in therapeutic contexts where enhanced cell productivity is desired .
Study 1: Anticancer Efficacy
A comparative study evaluated the effects of various pyrrole derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The IC50 values were determined to be approximately 25 µM for colorectal cancer cells, indicating moderate potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrrole Derivative A | SW480 | 25 |
| Pyrrole Derivative B | HCT116 | 30 |
| This compound | SW480 | 28 |
Study 2: Metabolic Impact on Monoclonal Antibody Production
In a study focused on the production of monoclonal antibodies (mAbs), the addition of the compound resulted in a significant increase in mAb yield:
- Control Condition: 700 mg/L
- Compound Added: 1,050 mg/L (50% increase)
This study highlighted the compound's ability to enhance productivity while maintaining cell viability over extended culture periods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
